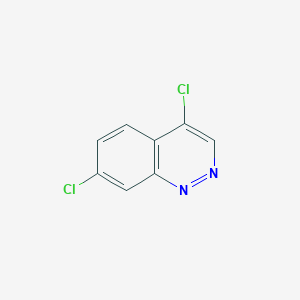

4,7-Dichlorocinnoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,7-dichlorocinnoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-5-1-2-6-7(10)4-11-12-8(6)3-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NINQYOWDHNSQQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=NC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4,7-Dichloroquinoline: Chemical Properties and Structure

Audience: Researchers, scientists, and drug development professionals.

Abstract

4,7-Dichloroquinoline is a pivotal heterocyclic compound, serving as a cornerstone intermediate in the synthesis of numerous biologically active molecules, most notably the aminoquinoline class of antimalarial drugs.[1] Its unique structure, characterized by a quinoline core with chlorine substituents at the 4 and 7 positions, imparts specific reactivity that is crucial for its synthetic utility. The chlorine atom at the 4-position is particularly susceptible to nucleophilic aromatic substitution, a feature extensively exploited in medicinal chemistry.[2][3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, reactivity, and key experimental protocols related to 4,7-dichloroquinoline, intended to serve as a technical resource for professionals in chemical and pharmaceutical research.

Chemical Structure and Identification

4,7-Dichloroquinoline is a halogenated quinoline derivative. The fundamental structure consists of a bicyclic aromatic system where a benzene ring is fused to a pyridine ring.[4] The precise placement of the two chlorine atoms is critical to its chemical behavior and its utility as a pharmaceutical precursor.[4]

| Identifier | Value |

| IUPAC Name | 4,7-dichloroquinoline |

| CAS Number | 86-98-6 |

| Molecular Formula | C₉H₅Cl₂N[2][5] |

| SMILES | C1=CC2=C(C=CN=C2C=C1Cl)Cl[6] |

| InChI | InChI=1S/C9H5Cl2N/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H[6] |

| InChIKey | HXEWMTXDBOQQKO-UHFFFAOYSA-N[6] |

Physicochemical Properties

The physical and chemical properties of 4,7-dichloroquinoline are well-documented, reflecting its nature as a stable, crystalline organic solid. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Weight | 198.05 g/mol | [2] |

| Appearance | White to pale brown powder or light yellow crystalline solid | [5] |

| Melting Point | 81-83 °C (lit.) | [7][8] |

| Boiling Point | 148 °C (at specific pressure) | [8] |

| Density | ~1.407 g/cm³ | [8] |

| Solubility | Poorly soluble in water; soluble in various organic solvents. | [4] |

Reactivity and Chemical Synthesis

Chemical Reactivity

The reactivity of 4,7-dichloroquinoline is dominated by the chlorine atom at the 4-position of the quinoline ring. This position is highly activated towards nucleophilic aromatic substitution (SₙAr).[2] This enhanced reactivity allows for the straightforward introduction of various nucleophiles, particularly amines, to create a diverse range of 4-aminoquinoline derivatives.[2] This reaction is the cornerstone of the synthesis of blockbuster drugs like Chloroquine and Hydroxychloroquine.[9] Common side reactions can include hydrolysis of the C4-chlorine to form 4-hydroxy-7-chloroquinoline, especially at elevated temperatures in the presence of water.[3]

Synthesis Pathway

The industrial synthesis of 4,7-dichloroquinoline is a well-established multi-step process. A common and historically significant route is a variation of the Conrad-Limpach synthesis or the Gould-Jacobs reaction.[1][9] The process typically begins with the condensation of m-chloroaniline with an ethoxymethylenemalonate ester. The resulting intermediate is then cyclized at high temperatures, followed by saponification (hydrolysis), decarboxylation, and finally chlorination using a reagent like phosphorus oxychloride (POCl₃) to yield the final product.[2][10][11]

References

- 1. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]

- 6. 4,7-Dichloroquinoline | C9H5Cl2N | CID 6866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4,7-Dichloroquinoline | 86-98-6 [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. 4,7-Dichloroquinoline | 86-98-6 | Benchchem [benchchem.com]

- 10. Synthesis of 4,7-Dichloroquinoline - Chempedia - LookChem [lookchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 4,7-Dichloroquinoline (CAS 86-98-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,7-dichloroquinoline (CAS 86-98-6), a critical intermediate in the pharmaceutical industry. The document details its physicochemical properties, established synthesis methodologies with explicit experimental protocols, and significant applications, particularly in the development of antimalarial drugs. Spectroscopic data for characterization and an examination of the biological signaling pathways influenced by its derivatives are also presented. This guide is intended to be a valuable resource for researchers, chemists, and professionals involved in drug discovery and development.

Physicochemical Properties

4,7-Dichloroquinoline is a solid, typically appearing as a white to yellow or brown powder or crystalline solid.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 4,7-Dichloroquinoline

| Property | Value |

| CAS Number | 86-98-6 |

| Molecular Formula | C₉H₅Cl₂N |

| Molecular Weight | 198.05 g/mol [2] |

| Melting Point | 81-88 °C[1][3] |

| Boiling Point | 148 °C @ 10 mmHg; 317 °C |

| Solubility | Poorly soluble in water. Soluble in organic solvents such as chloroform, ethanol, and tetrahydrofuran.[4] |

| Appearance | White to yellow to brown powder or crystals.[1] |

| Density | 1.407 g/cm³[5] |

Synthesis of 4,7-Dichloroquinoline

The synthesis of 4,7-dichloroquinoline is well-established, with several routes developed over the years. The most prominent methods include the Gould-Jacobs reaction and variations starting from 3-chloroaniline or 4-hydroxy-7-chloroquinoline.

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classic method for synthesizing quinolines. In the context of 4,7-dichloroquinoline, the synthesis starts with 3-chloroaniline.

References

- 1. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]

- 2. Synthesis of 4,7-Dichloroquinoline - Chempedia - LookChem [lookchem.com]

- 3. Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

- 5. 4,7-Dichloroquinoline(86-98-6) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of 4,7-Dichloroquinoline Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-dichloroquinoline is a heterocyclic aromatic organic compound that serves as a crucial intermediate in the synthesis of several important pharmaceutical drugs.[1][2] Notably, it is a key building block for the production of aminoquinoline antimalarials such as chloroquine, hydroxychloroquine, and amodiaquine.[1][3] Given its significance in medicinal chemistry and drug development, a thorough understanding of its physical properties is essential for its handling, characterization, purification, and application in synthetic processes. This guide provides a comprehensive overview of the core physical characteristics of 4,7-dichloroquinoline powder, detailed experimental protocols for their determination, and visualizations of relevant experimental workflows.

Core Physical Properties

The physical characteristics of 4,7-dichloroquinoline powder have been determined and reported across various chemical and scientific literature. A summary of these key quantitative properties is presented below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₅Cl₂N | [4][5][6] |

| Molecular Weight | 198.05 g/mol | [1][5][7] |

| Appearance | White, off-white, to light yellow or pale brown crystalline powder or solid.[1][4][8][9] | [1][4][8][9] |

| Melting Point | 81-88 °C | [1][4][10][11] |

| Boiling Point | 317 °C (at 760 mmHg)[1]; 148 °C (at 10 mmHg)[10] | [1][10] |

| Density | ~1.4 g/cm³ | [8][12] |

| Solubility | Insoluble in water.[4][13] Soluble in chloroform,[14] slightly soluble in DMSO and methanol,[5] and also soluble in ethanol, tetrahydrofuran, and acetone.[15][16] | [4][5][13][14][15][16] |

| Vapor Pressure | 13 mbar at 150 °C[13]; 0.00077 mmHg (calculated)[17] | [13][17] |

| pKa (Predicted) | 1.99 ± 0.27 | [18][19] |

| Crystal System | Monoclinic | [20][21] |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical characterization. The following are detailed methodologies for measuring the key properties of 4,7-dichloroquinoline powder.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity. The capillary method is a standard and widely used technique.[4]

Protocol:

-

Sample Preparation: Ensure the 4,7-dichloroquinoline powder is completely dry and finely pulverized.[4]

-

Capillary Loading: A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to compact the powder to a height of 2-3 mm.[4][14]

-

Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.

-

Determination: The rate of heating is then reduced to 1-2°C per minute to allow for thermal equilibrium.[20]

-

Data Recording: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has completely melted.[20] For a pure substance, this range is typically narrow.

Boiling Point Determination (Thiele Tube Method)

For determining the boiling point at reduced pressure, a distillation apparatus is used. The Thiele tube method is suitable for atmospheric pressure.[5][9]

Protocol:

-

Sample Preparation: A small quantity (a few milliliters) of molten 4,7-dichloroquinoline is placed in a small test tube (fusion tube).

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted into the fusion tube containing the liquid sample.[9]

-

Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[11]

-

Heating: The Thiele tube is gently and uniformly heated.[11]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a rapid and continuous stream of bubbles is observed.

-

Data Recording: The heat source is removed, and the liquid is allowed to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.[9] This temperature corresponds to the point where the vapor pressure of the substance equals the atmospheric pressure.

Solubility Determination

This protocol provides a qualitative and semi-quantitative method for assessing the solubility of 4,7-dichloroquinoline in various solvents.

Protocol:

-

Sample Preparation: Weigh a precise amount of 4,7-dichloroquinoline powder (e.g., 10 mg) into a small test tube or vial.[6]

-

Solvent Addition: Add a measured volume of the desired solvent (e.g., 1 mL) to the test tube.[6][22]

-

Agitation: Vigorously shake or vortex the mixture for a set period (e.g., 60 seconds) to facilitate dissolution.[23][24]

-

Observation: Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, the compound is considered soluble under these conditions.

-

Incremental Solvent Addition: If the solid is not fully dissolved, add incremental volumes of the solvent, agitating after each addition, until the solid dissolves completely. Record the total volume of solvent required.[24]

-

Temperature Effects: The procedure can be repeated at elevated temperatures to assess the temperature dependence of solubility.

Crystal Structure Determination (Single-Crystal X-ray Diffraction)

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1][13]

Protocol:

-

Crystal Growth: High-quality single crystals of 4,7-dichloroquinoline are required. This is typically achieved by slow recrystallization from a suitable solvent, such as hexane.[20] Ideal crystals for analysis are well-formed and free of defects.[13]

-

Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.[25]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (e.g., to 123 K) to minimize thermal vibrations.[20][21] It is then rotated while being irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded.[1][13]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using computational methods to generate an initial electron density map, from which the atomic positions are determined.[1] The structural model is then refined to achieve the best fit with the experimental data.

Experimental and Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows involving 4,7-dichloroquinoline.

Caption: Workflow for the synthesis of 4,7-dichloroquinoline.[2][8]

Caption: General workflow for the purification of 4,7-dichloroquinoline.[26][27]

Signaling Pathways and Biological Context

4,7-dichloroquinoline itself is not typically studied for direct interaction with signaling pathways. Its primary role is that of a synthetic precursor. The biological and signaling pathway interactions are characteristic of its derivatives, such as chloroquine and hydroxychloroquine. These derivatives are known to accumulate in the acidic food vacuole of the malaria parasite, where they are believed to interfere with the detoxification of heme, a byproduct of hemoglobin digestion.[3][28] This disruption is a key mechanism of their antimalarial action. Research into novel derivatives also explores their potential to inhibit other cellular targets, such as P. falciparum lactate dehydrogenase (PfLDH), although this is not considered their primary mechanism of action.[29] Therefore, any discussion of signaling pathways invariably centers on the final drug products rather than the 4,7-dichloroquinoline intermediate itself.[30]

References

- 1. fiveable.me [fiveable.me]

- 2. Synthesis of 4,7-Dichloroquinoline - Chempedia - LookChem [lookchem.com]

- 3. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. westlab.com [westlab.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. mdpi.com [mdpi.com]

- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. creative-biostructure.com [creative-biostructure.com]

- 14. thinksrs.com [thinksrs.com]

- 15. 4,7-Dichloroquinoline:synthesis method and its application research_Chemicalbook [chemicalbook.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. scribd.com [scribd.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. youtube.com [youtube.com]

- 20. Video: Melting Points - Procedure [jove.com]

- 21. researchgate.net [researchgate.net]

- 22. scribd.com [scribd.com]

- 23. chem.ws [chem.ws]

- 24. researchgate.net [researchgate.net]

- 25. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 26. researchgate.net [researchgate.net]

- 27. mt.com [mt.com]

- 28. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites | PLOS One [journals.plos.org]

- 29. researchgate.net [researchgate.net]

- 30. benchchem.com [benchchem.com]

Solubility Profile of 4,7-Dichloroquinoline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4,7-dichloroquinoline, a key intermediate in the synthesis of several antimalarial drugs, in various organic solvents. Understanding the solubility of this compound is critical for optimizing reaction conditions, purification processes, and formulation development. This document compiles quantitative solubility data, details the experimental methodologies for its determination, and presents a visual workflow of the experimental process.

Quantitative Solubility Data

The solubility of 4,7-dichloroquinoline exhibits significant dependence on the nature of the solvent and the temperature.[1] Generally, its solubility increases with rising temperature.[2] The following tables summarize the available quantitative solubility data in several common organic solvents.

Table 1: Solubility of 4,7-Dichloroquinoline in Various Organic Solvents

| Solvent | Temperature | Solubility | Unit |

| Chloroform | Not Specified | 50 | mg/mL |

| Ethanol | 299.8 K (26.65 °C) | 0.0113 | mole fraction |

| Ethanol | 303.2 K (30.05 °C) | 0.0145 | mole fraction |

| Ethanol | 308.1 K (34.95 °C) | 0.0224 | mole fraction |

| Ethanol | 313.3 K (40.15 °C) | 0.0364 | mole fraction |

| Ethanol | 318.1 K (44.95 °C) | 0.0564 | mole fraction |

| Ethanol | 323.2 K (50.05 °C) | 0.0886 | mole fraction |

| Ethanol | 328.3 K (55.15 °C) | 0.1353 | mole fraction |

| Ethanol | 333.4 K (60.25 °C) | 0.2083 | mole fraction |

Table 2: Mole Fraction Solubility of 4,7-Dichloroquinoline in Different Solvents at Various Temperatures (K)

| Temperature (K) | Ethanol | Tetrahydrofuran | Acetonitrile | Acetone |

| 298.2 | 0.0098 | 0.1582 | 0.0089 | 0.0715 |

| 303.2 | 0.0145 | 0.1853 | 0.0117 | 0.0892 |

| 308.2 | 0.0224 | 0.2187 | 0.0154 | 0.1113 |

| 313.2 | 0.0364 | 0.2584 | 0.0205 | 0.1388 |

| 318.2 | 0.0564 | 0.3065 | 0.0274 | 0.1731 |

| 323.2 | 0.0886 | 0.3648 | 0.0368 | 0.2154 |

| 328.2 | 0.1353 | 0.4352 | 0.0494 | 0.2673 |

| 333.2 | 0.2083 | 0.5201 | 0.0661 | 0.3301 |

Among the tested solvents, 4,7-dichloroquinoline demonstrates the highest solubility in tetrahydrofuran.[2] Conversely, it exhibits the lowest solubility in water and acetonitrile.[2]

Experimental Protocol for Solubility Determination

The following protocol details a common method for determining the solubility of 4,7-dichloroquinoline in organic solvents, based on the equilibrium shake-flask method followed by spectroscopic analysis.

1. Materials and Apparatus:

-

4,7-Dichloroquinoline (solid)

-

Organic solvent of interest (e.g., ethanol, chloroform)

-

Thermostatic shaker or constant temperature water bath

-

Sealed vials or flasks

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

Volumetric flasks and pipettes

-

Analytical balance

-

UV-Vis Spectrophotometer

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 4,7-dichloroquinoline to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired constant temperature.

-

Agitate the mixture for a sufficient time to reach equilibrium. A common practice is to stir the solution for several hours.

-

-

Sample Separation:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

To ensure complete separation of the solid phase, centrifuge the samples at high speed.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

For further clarification, filter the supernatant through a syringe filter into a clean vial.

-

-

Quantification:

-

Prepare a stock solution of 4,7-dichloroquinoline of a known concentration in the same organic solvent.

-

Create a series of calibration standards by performing serial dilutions of the stock solution.

-

Measure the absorbance of the calibration standards and the filtered sample solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for 4,7-dichloroquinoline (around 343 nm).

-

Construct a calibration curve by plotting absorbance versus concentration for the standards.

-

Determine the concentration of 4,7-dichloroquinoline in the sample by interpolating its absorbance on the calibration curve.

-

-

Calculation of Solubility:

-

The concentration obtained from the calibration curve represents the solubility of 4,7-dichloroquinoline in the chosen solvent at the specified temperature.

-

Express the solubility in the desired units, such as mg/mL, mol/L, or mole fraction.

-

Experimental Workflow Visualization

The following diagram illustrates the key stages of the experimental workflow for determining the solubility of 4,7-dichloroquinoline.

References

The Strategic Reactivity of 4,7-Dichloroquinoline: A Guide to Nucleophilic Aromatic Substitution at the 4-Position

For Researchers, Scientists, and Drug Development Professionals

December 30, 2025

Executive Summary

4,7-Dichloroquinoline is a cornerstone intermediate in pharmaceutical synthesis, primarily due to the differential reactivity of its two chlorine atoms. The chlorine at the 4-position exhibits significantly higher susceptibility to nucleophilic aromatic substitution (SNAr) compared to the chlorine at the 7-position. This inherent regioselectivity is pivotal in the synthesis of a multitude of biologically active compounds, most notably the 4-aminoquinoline class of antimalarial drugs, including chloroquine and hydroxychloroquine.[1][2][3] This technical guide provides an in-depth analysis of the factors governing the reactivity of the 4-chloro position, detailed experimental protocols for its substitution, and quantitative data to inform synthetic strategies.

The Enhanced Reactivity of the 4-Chloro Position

The heightened reactivity of the chlorine atom at the C4 position of the quinoline ring is a direct consequence of the electronic effects exerted by the ring nitrogen. The nitrogen atom, being highly electronegative, exerts a strong electron-withdrawing effect (-I and -M), which significantly reduces the electron density at the C4 position.[4] This electron deficiency makes the C4 carbon highly electrophilic and thus, more susceptible to attack by nucleophiles. The resulting intermediate, a Meisenheimer complex, is stabilized by resonance, with the negative charge being delocalized onto the electronegative nitrogen atom.[5] In contrast, the chlorine at the C7 position is less activated, leading to the observed regioselectivity in substitution reactions.[1]

This selective reactivity allows for the precise introduction of various nucleophiles at the 4-position, a critical step in the synthesis of numerous pharmaceutical agents.[2][6]

Nucleophilic Aromatic Substitution (SNAr) at the 4-Position

The substitution of the 4-chloro group typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This two-step process involves the initial addition of a nucleophile to the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the elimination of the chloride ion to restore the aromaticity of the quinoline ring.[5][7]

Common nucleophiles employed in these reactions include primary and secondary amines, alcohols, and thiols, leading to the formation of 4-amino, 4-alkoxy, and 4-thioether quinoline derivatives, respectively.[1][8]

Quantitative Data on Substitution Reactions

The efficiency of the nucleophilic substitution at the 4-position is influenced by several factors, including the nature of the nucleophile, solvent, temperature, and reaction time. The following tables summarize quantitative data from various studies, providing a comparative overview of different synthetic methodologies.

Table 1: Conventional Heating with Amine Nucleophiles

| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ethane-1,2-diamine | Neat | 80 then 130 | 1 then 7 | Not Specified | [9] |

| N,N-Dimethyl-propane-1,3-diamine | Neat | 130 | 8 | Not Specified | [9] |

| 1,3-Diaminopropane | Neat | Reflux | 2 | 83 | [1] |

| Various Amines | Ethanol, DMF, or Neat Amine | 80-130 | 6-24 | Not Specified | [10] |

Table 2: Ultrasound-Assisted Nucleophilic Substitution

| Nucleophile | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| o-Phenylenediamine | Ethanol | 90 | 30 | High (not specified) | [1] |

| Thiosemicarbazide | Ethanol | 90 | 30 | High (not specified) | [1] |

| 3-Amino-1,2,4-triazole | Ethanol | 90 | 30 | 78-89 | [1] |

Table 3: Substitution with Other Nucleophiles

| Nucleophile | Conditions | Yield (%) | Reference |

| Alcohols | SNAr | 81-99 | [8] |

| Morpholine | K₂CO₃, DMF, 120°C, 24h | 92 | [11] |

Detailed Experimental Protocols

General Procedure for Amination via Conventional Heating

This protocol is a generalized procedure for the reaction of 4,7-dichloroquinoline with a primary or secondary amine under conventional heating.

Materials:

-

4,7-dichloroquinoline

-

Amine nucleophile (e.g., 1,3-diaminopropane)

-

Solvent (e.g., ethanol, DMF, or neat amine)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 4,7-dichloroquinoline (1 equivalent) in the chosen solvent or use the neat amine if it is a liquid.[10]

-

Add the amine nucleophile (1.0-1.2 equivalents or in excess).[4][10]

-

Heat the reaction mixture to the desired temperature (typically between 80-130°C) and stir vigorously.[9][10]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.[4]

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[4]

Ultrasound-Assisted Synthesis

Ultrasound irradiation can significantly accelerate the rate of substitution reactions.

Materials:

-

4,7-dichloroquinoline

-

Amine nucleophile (e.g., 3-amino-1,2,4-triazole)

-

Ethanol

-

Ultrasonic bath with heating

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

In a round-bottom flask, dissolve 4,7-dichloroquinoline (0.01 mol) in ethanol (15 mL).[1]

-

Add the desired amine nucleophile (0.01 mol) to the solution.[1]

-

Attach a reflux condenser and place the flask in an ultrasonic bath preheated to 90°C.[1]

-

Irradiate the mixture with ultrasound for the specified time (e.g., 30 minutes).[1]

-

After completion, cool the reaction mixture to room temperature. The product often precipitates.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.[1]

-

Further purification can be achieved by recrystallization from ethanol.[1]

Palladium-Catalyzed (Buchwald-Hartwig) Amination

For less reactive amines or to achieve higher yields under milder conditions, palladium-catalyzed cross-coupling can be employed.

Materials:

-

4,7-dichloroquinoline

-

Amine nucleophile

-

Palladium source (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., BINAP)

-

Base (e.g., NaOtBu)

-

Anhydrous toluene

-

Schlenk tube or similar inert atmosphere reaction vessel

Procedure:

-

To a Schlenk tube under an inert atmosphere, add the palladium source, phosphine ligand, and base.[1]

-

Add 4,7-dichloroquinoline and the amine nucleophile.[1]

-

Add anhydrous toluene via syringe.[1]

-

Heat the reaction mixture to the desired temperature and stir for the required time.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with a suitable solvent (e.g., dichloromethane or ethyl acetate) and filter through a pad of celite to remove the catalyst.[1]

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.[1]

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[1]

Common Side Reactions and Troubleshooting

Several side reactions can occur during the nucleophilic substitution of 4,7-dichloroquinoline. Awareness of these potential issues is crucial for optimizing reaction conditions and maximizing the yield of the desired product.

-

Over-alkylation: With di- or polyamines, the product of the initial substitution can react further. To mitigate this, a large excess of the diamine can be used, or one of the amino groups can be protected.[10]

-

Hydrolysis: The reactive 4-chloro group is susceptible to hydrolysis, especially at elevated temperatures in the presence of water, leading to the formation of 4-hydroxy-7-chloroquinoline.[10]

-

Reaction with Solvent: Nucleophilic solvents like alcohols can compete with the desired nucleophile, particularly under basic conditions or at high temperatures.[10]

If a reaction is proceeding slowly or not at all, consider increasing the reaction temperature, using a more polar aprotic solvent like DMF or DMSO, or employing a stronger base to enhance the nucleophilicity of the attacking species.[10]

Conclusion

The selective reactivity of the chlorine atom at the 4-position of 4,7-dichloroquinoline is a well-established and powerful tool in synthetic organic and medicinal chemistry. A thorough understanding of the underlying principles of nucleophilic aromatic substitution, coupled with careful selection of reaction conditions, enables the efficient and high-yield synthesis of a diverse array of functionalized quinoline derivatives. The data and protocols presented in this guide offer a comprehensive resource for researchers engaged in the development of novel therapeutics and other advanced materials based on the versatile 4,7-dichloroquinoline scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 6. Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Effects of 4‑Alkoxy/Amino-7-Chloroquinolines on Aedes aegypti and Artemia salina Larvae: The Search for Safer Larvicides to Combat Epidemiological Dengue in the Americas - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

A Technical Guide to Nucleophilic Aromatic Substitution on 4,7-Dichloroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reaction on 4,7-dichloroquinoline, a critical transformation in the synthesis of a wide array of pharmacologically active compounds. Due to the strategic importance of the quinoline scaffold in medicinal chemistry, this document details the regioselectivity, reaction mechanisms, and experimental protocols for the selective functionalization of the C4-position.[1] Quantitative data from various synthetic methodologies, including conventional heating, microwave-assisted, and ultrasound-assisted techniques, are presented in tabular format for clear comparison. Detailed experimental procedures and visual diagrams of the reaction mechanism and a general experimental workflow are included to facilitate practical application in a research and development setting.

Introduction

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents, most notably antimalarial drugs like chloroquine and hydroxychloroquine.[1][2] The functionalization of the quinoline nucleus, particularly at the 4-position, is a key strategy for modulating biological activity. Nucleophilic aromatic substitution (SNAr) on 4,7-dichloroquinoline is a cornerstone reaction to achieve this, enabling the introduction of diverse functionalities.

This guide focuses on the inherent regioselectivity of the SNAr reaction on 4,7-dichloroquinoline, where the chlorine atom at the C4-position is significantly more reactive than the one at the C7-position.[2] This preferential reactivity is attributed to the electron-withdrawing effect of the quinoline nitrogen, which activates the C4-position towards nucleophilic attack.[1] We will explore various synthetic protocols and provide the necessary data and methodologies for their successful implementation.

Regioselectivity of Substitution

The substitution of a chlorine atom on the 4,7-dichloroquinoline ring by a nucleophile occurs preferentially at the 4-position. This regioselectivity is a well-established principle, driven by the electronic properties of the quinoline ring. The nitrogen atom at position 1 exerts a strong electron-withdrawing effect through resonance and inductive effects, which preferentially stabilizes the Meisenheimer intermediate formed during nucleophilic attack at the C4-position. Consequently, the activation energy for the substitution at C4 is lower than at C7, leading to the selective formation of 4-substituted-7-chloroquinoline derivatives.

Reaction Mechanism

The nucleophilic aromatic substitution on 4,7-dichloroquinoline proceeds via a two-step addition-elimination mechanism.

Caption: Generalized mechanism of SNAr on 4,7-dichloroquinoline.

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data for various nucleophilic substitution methods on 4,7-dichloroquinoline, offering a comparative overview of reaction conditions and outcomes.

Table 1: Conventional Heating with Amines [2][3][4]

| Nucleophile | Conditions | Temperature (°C) | Time (h) | Yield (%) |

| 1,3-Diaminopropane | Neat, Reflux | - | 2 | 83 |

| Ethane-1,2-diamine | Neat | 80 then 130 | 1 then 7 | Not specified |

| N,N-Dimethyl-propane-1,3-diamine | Neat | 130 | 8 | Not specified |

| p-Aminoacetophenone | Absolute Ethanol, Reflux | - | Not specified | Not specified |

Table 2: Ultrasound-Assisted Nucleophilic Substitution [2][5]

| Nucleophile | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| o-Phenylenediamine | Ethanol | 90 | 30 | High (not specified) |

| Thiosemicarbazide | Ethanol | 90 | 30 | High (not specified) |

| 3-Amino-1,2,4-triazole | Ethanol | 90 | 30 | 78-89 |

Table 3: Microwave-Assisted Nucleophilic Substitution with Phenols [6][7]

| Nucleophile | Solvent | Time (min) | Yield (%) |

| Various Phenols | [bmim][PF6] | 10 | 72-82 |

| Hydroxyaryl-benzazoles | [bmim][PF6] | - | 48-60 |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Protocol 1: General Procedure for Amination via Conventional Heating[3][8]

Materials:

-

4,7-dichloroquinoline (1 equivalent)

-

Desired amine (2-10 equivalents)

-

Solvent (e.g., ethanol, DMF, or neat amine)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Standard glassware for work-up and purification

Procedure:

-

In a round-bottom flask, dissolve 4,7-dichloroquinoline in the chosen solvent or neat amine.

-

Add the desired amine to the reaction vessel. The excess amine can also serve as a base.

-

Heat the reaction mixture to the desired temperature (typically between 80-130 °C) and stir for the required time (ranging from 6-24 hours).

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Ultrasound-Assisted Synthesis[2][5]

Materials:

-

4,7-dichloroquinoline (0.01 mol)

-

Amine nucleophile (e.g., o-phenylenediamine, thiosemicarbazide, 3-amino-1,2,4-triazole) (0.01 mol)

-

Ethanol (15 mL)

-

Ultrasonic bath with heating capabilities

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

In a round-bottom flask, dissolve 4,7-dichloroquinoline in ethanol.

-

Add the desired amine nucleophile to the solution.

-

Attach a reflux condenser and place the flask in an ultrasonic bath.

-

Irradiate the mixture at a specified temperature (e.g., 90°C) for a short duration (e.g., 30 minutes).

-

After the reaction is complete, cool the mixture to room temperature. The product often precipitates.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

Further purification can be achieved by recrystallization.

Protocol 3: Microwave-Assisted Synthesis[1]

Materials:

-

4,7-dichloroquinoline (1.0 eq)

-

Amine or Phenol nucleophile (1.0-1.5 eq)

-

Appropriate solvent (e.g., [bmim][PF6])

-

Base (if necessary)

-

Microwave vial

-

Microwave reactor

-

Magnetic stirrer

Procedure:

-

In a microwave vial, combine 4,7-dichloroquinoline, the nucleophile, and the solvent.

-

Add a base if required by the specific reaction.

-

Seal the vial and place it in the microwave reactor.

-

Set the desired temperature, pressure, and reaction time according to the specific protocol.

-

After the reaction, cool the vial to room temperature.

-

The product is then isolated and purified using standard techniques such as extraction and column chromatography.

Experimental Workflow

The general workflow for the nucleophilic substitution on 4,7-dichloroquinoline is depicted below.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Microwave-assisted Synthesis of Pharmacologically Active 4-Phenoxyquinolines and their Benzazole-quinoline Hybrids Through SNAr Reaction of 4,7-dichloroquinoline and Phenols Using [bmim][PF6] as a Green Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

4,7-Dichloroquinoline: A Linchpin in Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-Dichloroquinoline (DCQ) is a heterocyclic aromatic organic compound that serves as a critical intermediate in the synthesis of a multitude of Active Pharmaceutical Ingredients (APIs).[1][2] Its strategic importance is most pronounced in the production of antimalarial drugs, where it forms the core scaffold of widely used medications such as Chloroquine and Hydroxychloroquine.[1][2] The reactivity of the chlorine atom at the 4-position of the quinoline ring allows for nucleophilic substitution, making it a versatile building block for medicinal chemists.[3] Beyond antimalarials, 4,7-dichloroquinoline derivatives are being investigated for a range of therapeutic applications, including antimicrobial and anticancer agents.[2][4] This guide provides a comprehensive technical overview of 4,7-dichloroquinoline, encompassing its synthesis, physicochemical properties, key applications in drug development, detailed experimental protocols, and the signaling pathways of the drugs derived from it.

Physicochemical Properties of 4,7-Dichloroquinoline

A thorough understanding of the physicochemical properties of 4,7-dichloroquinoline is essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | References |

| CAS Number | 86-98-6 | [1][5] |

| Molecular Formula | C₉H₅Cl₂N | [5] |

| Molecular Weight | 198.05 g/mol | [5] |

| Appearance | White to off-white or yellowish crystalline powder | [3][6] |

| Melting Point | 81-86 °C | [3][7] |

| Boiling Point | 317 °C | [8] |

| Density | ~1.407 g/cm³ | [3] |

| Solubility | Soluble in many common organic solvents such as chloroform and ethanol.[9] Poorly soluble in water.[9] | [9] |

Synthesis of 4,7-Dichloroquinoline

The most established and widely utilized method for the industrial production of 4,7-dichloroquinoline is a multi-step process that often begins with 3-chloroaniline and utilizes the Gould-Jacobs reaction.[10][11]

Experimental Protocol: Gould-Jacobs based Synthesis of 4,7-Dichloroquinoline

This protocol is a synthesis of procedures described in the literature.[1][12]

Step 1: Condensation of 3-Chloroaniline with Diethyl Ethoxymethylenemalonate

-

In a reaction vessel, combine 3-chloroaniline and diethyl ethoxymethylenemalonate.

-

Heat the mixture, typically on a steam bath, for approximately 1 hour to facilitate the condensation reaction and allow for the evolution of ethanol. The resulting product is diethyl 2-((3-chlorophenyl)amino)methylenemalonate.

Step 2: Thermal Cyclization

-

The crude product from Step 1 is added to a high-boiling point solvent, such as Dowtherm A (a mixture of biphenyl and diphenyl ether), in a suitable flask equipped with a condenser.

-

The mixture is heated to vigorous boiling (approximately 250 °C) and refluxed for about 1 hour to induce thermal cyclization, leading to the formation of ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate. A significant portion of the product crystallizes out upon cooling.

Step 3: Saponification and Acidification

-

The cyclized ester is collected and mixed with a 10% aqueous solution of sodium hydroxide.

-

The mixture is refluxed until the solid ester completely dissolves, indicating the completion of saponification to the corresponding carboxylic acid salt.

-

After cooling, the solution is acidified with concentrated hydrochloric acid, leading to the precipitation of 7-chloro-4-hydroxy-3-quinolinecarboxylic acid. The precipitate is collected by filtration and washed with water.

Step 4: Decarboxylation

-

The dried 7-chloro-4-hydroxy-3-quinolinecarboxylic acid is suspended in Dowtherm A.

-

The mixture is boiled for 1 hour to effect decarboxylation, yielding 7-chloro-4-quinolinol.

Step 5: Chlorination

-

The solution containing 7-chloro-4-quinolinol is cooled, and phosphorus oxychloride (POCl₃) is added.

-

The temperature is raised to 135-140 °C and stirred for 1 hour to convert the hydroxyl group at the 4-position to a chloro group.

-

The reaction mixture is cooled and then carefully poured into a separatory funnel. The flask is rinsed with ether, which is added to the funnel.

-

The organic layer is washed with 10% hydrochloric acid. The combined acidic extracts are cooled in an ice bath and neutralized with 10% sodium hydroxide to precipitate the crude 4,7-dichloroquinoline.

-

The solid is collected, washed with water, and dried. Recrystallization from a suitable solvent like Skellysolve B or ethanol can be performed to obtain the purified product.[1][13]

A representative workflow for the synthesis of 4,7-dichloroquinoline.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. nbinno.com [nbinno.com]

- 4. Chloroquine: Structure, Mechanism, Uses & Side Effects Explained [vedantu.com]

- 5. 4,7-Dichloroquinoline | C9H5Cl2N | CID 6866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]

- 8. CA2561987A1 - Process for the preparation of highly pure hydroxychloroquine or a salt thereof - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]

- 11. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 12. 4,7-Dichloroquinoline:synthesis method and its application research_Chemicalbook [chemicalbook.com]

- 13. scribd.com [scribd.com]

The Synthesis of 4,7-Dichloroquinoline: A Technical Deep Dive into its History and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-Dichloroquinoline stands as a cornerstone in the synthesis of numerous vital pharmaceuticals, most notably the aminoquinoline class of antimalarial drugs such as chloroquine and hydroxychloroquine.[1][2] Its discovery and the subsequent development of its synthesis routes are intrinsically linked to the global effort to combat malaria. This technical guide provides an in-depth exploration of the history and the pivotal synthetic methodologies for 4,7-dichloroquinoline, presenting detailed experimental protocols and quantitative data to serve as a valuable resource for researchers in the field.

Historical Perspective: From a German Patent to a Global Lifeline

The first documented mention of 4,7-dichloroquinoline appeared in a 1937 patent filed by the German conglomerate IG Farben.[1][3] However, it was the urgent need for effective antimalarial treatments during World War II that propelled the intensive investigation into its synthesis. Chemists at the Winthrop Chemical Co. were instrumental in developing a practical and scalable route to this crucial intermediate, paving the way for the large-scale production of chloroquine.[1][3]

The primary synthetic strategies that emerged and continue to be refined are variations of the Gould-Jacobs reaction.[1][4] A notable and widely adopted method was detailed by Price and Roberts, which has been utilized for the production of several thousand pounds of 4,7-dichloroquinoline.[3][5] This method, along with its key steps, forms the core of this guide.

Core Synthesis Pathway: The Price and Roberts Method

The most established and scalable synthesis of 4,7-dichloroquinoline commences with the reaction of m-chloroaniline and diethyl ethoxymethylenemalonate. This multi-step process is a modification of the Gould-Jacobs reaction and involves the initial formation of an anilinoacrylate, followed by cyclization, saponification, decarboxylation, and a final chlorination step.

Diagram of the Price and Roberts Synthesis Pathway

Caption: The five-step synthesis of 4,7-dichloroquinoline from m-chloroaniline.

Quantitative Data Summary

The following tables provide a summary of the reported yields and physical properties for the key intermediates and the final product in the Price and Roberts synthesis.

Table 1: Reaction Yields

| Step | Product | Yield (%) | Reference |

| 1. Condensation & 2. Cyclization | 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid ethyl ester | 85-95 | [3] |

| 3. Saponification | 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid | 85-98 | [6] |

| 4. Decarboxylation & 5. Chlorination | 4,7-Dichloroquinoline (crude) | 66-73 | [3] |

| Recrystallization | 4,7-Dichloroquinoline (pure) | 55-60 | [3] |

Table 2: Physical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance | Reference |

| Ethyl α-carbethoxy-β-m-chloroanilinoacrylate | C₁₄H₁₆ClNO₄ | 313.74 | 55-56 | White needles | [3] |

| 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid | C₁₀H₆ClNO₃ | 223.62 | ~266 (decomposes) | White solid | [6] |

| 4,7-Dichloroquinoline | C₉H₅Cl₂N | 198.05 | 84-85 (pure) | White powder | [1][3] |

Detailed Experimental Protocols

The following protocols are based on the procedures described by Price and Roberts in Organic Syntheses.

Step 1: Ethyl α-carbethoxy-β-m-chloroanilinoacrylate Synthesis

Materials:

-

m-Chloroaniline: 127.5 g (1.0 mole)

-

Ethyl ethoxymethylenemalonate: 233 g (1.1 moles)

Procedure:

-

Combine 127.5 g of m-chloroaniline and 233 g of ethyl ethoxymethylenemalonate in a 500-ml round-bottomed flask.

-

Add a few boiling chips to the mixture.

-

Heat the flask on a steam bath for 1 hour, allowing the ethanol generated to evaporate.

-

The resulting warm product, ethyl α-carbethoxy-β-m-chloroanilinoacrylate, is used directly in the next step without purification.

Step 2 & 3: 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid Synthesis

Materials:

-

Product from Step 1

-

Dowtherm A (or diphenyl ether): 1 L

-

Skellysolve B (or similar petroleum ether): 800 ml

-

10% Aqueous Sodium Hydroxide: 1 L

-

Concentrated Hydrochloric Acid

Procedure:

-

Heat 1 L of Dowtherm A to a vigorous boil in a 5-L round-bottomed flask fitted with an air condenser.

-

Pour the warm product from Step 1 through the condenser into the boiling Dowtherm A.

-

Continue heating for 1 hour, during which the cyclized product, 7-chloro-4-hydroxy-3-quinolinecarboxylic acid ethyl ester, will crystallize.

-

Cool the mixture, filter the solid product, and wash it with two 400-ml portions of Skellysolve B to remove impurities. The yield of the ester at this stage is 85-95%.[3]

-

Transfer the air-dried filter cake to a flask with 1 L of 10% aqueous sodium hydroxide.

-

Reflux the mixture vigorously for approximately 1 hour, or until all the solid ester has dissolved.

-

Cool the saponification mixture and separate the aqueous solution from any residual oil.

-

Acidify the aqueous solution with concentrated hydrochloric acid until it is acidic to Congo red paper.

-

Collect the precipitated 7-chloro-4-hydroxy-3-quinolinecarboxylic acid by filtration and wash thoroughly with water. The yield is 85-98%.[6]

Step 4 & 5: 7-Chloro-4-quinolinol and 4,7-dichloroquinoline Synthesis

Materials:

-

7-Chloro-4-hydroxy-3-quinolinecarboxylic acid (from Step 3)

-

Dowtherm A: 1 L

-

Phosphorus oxychloride (POCl₃): 90 ml (150 g, 0.98 mole)

-

Ether

-

10% Hydrochloric Acid

-

10% Sodium Hydroxide

Procedure:

-

Suspend the air-dried acid from the previous step in 1 L of Dowtherm A in a 2-L flask equipped with a stirrer and a reflux condenser.

-

Boil the mixture for 1 hour under a stream of nitrogen to facilitate the removal of water and induce decarboxylation to 7-chloro-4-quinolinol.

-

Cool the resulting clear, light-brown solution to room temperature.

-

Add 90 ml of phosphorus oxychloride to the cooled solution.

-

Heat the mixture to 135–140°C and stir for 1 hour to effect chlorination.

-

Cool the reaction mixture and pour it into a separatory funnel.

-

Rinse the flask with ether and add the rinsing to the separatory funnel.

-

Wash the solution with three 500-ml portions of 10% hydrochloric acid.

-

Cool the combined acid extracts in an ice bath and neutralize with 10% sodium hydroxide to precipitate the crude 4,7-dichloroquinoline.

-

Collect the solid by filtration, wash it thoroughly with water, and dry. The crude product weighs 130–145 g (66–73% yield) and has a melting point of 80–82°C.[3]

-

Recrystallize the crude product from Skellysolve B to obtain 110–120 g (55–60% overall yield) of pure 4,7-dichloroquinoline with a melting point of 84–85°C.[3]

Logical Workflow of the Synthesis

The synthesis of 4,7-dichloroquinoline is a sequential process where the product of each step serves as the reactant for the next. The logical flow is crucial for achieving a high overall yield.

Caption: A simplified workflow illustrating the sequential nature of the synthesis.

Conclusion

The synthesis of 4,7-dichloroquinoline is a classic example of process chemistry development driven by a critical medical need. The robust and scalable method developed by Price and Roberts, rooted in the Gould-Jacobs reaction, has proven to be of immense value. This guide provides the essential historical context, detailed experimental procedures, and quantitative data to aid researchers in understanding and applying this pivotal synthesis. The continued importance of 4,7-dichloroquinoline as a building block for new therapeutic agents underscores the enduring legacy of this foundational work in medicinal chemistry.[1][6]

References

- 1. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]

- 2. ablelab.eu [ablelab.eu]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. 4,7-Dichloroquinoline:synthesis method and its application research_Chemicalbook [chemicalbook.com]

- 6. Synthesis of 4,7-Dichloroquinoline - Chempedia - LookChem [lookchem.com]

Spectroscopic Analysis of 4,7-Dichloroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data and analysis of 4,7-dichloroquinoline, a key intermediate in the synthesis of several important pharmaceutical compounds, most notably the antimalarial drug chloroquine. This document details the methodologies for acquiring and interpreting spectroscopic data and presents the information in a structured format for easy reference and comparison.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from various spectroscopic analyses of 4,7-dichloroquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 4,7-Dichloroquinoline [1][2]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.78 | d | 4.8 | 1H | H-2 |

| 8.15 | d | 9.2 | 1H | H-5 |

| 8.11 | d | 2.4 | 1H | H-8 |

| 7.59 | dd | 9.2, 2.4 | 1H | H-6 |

| 7.48 | d | 4.8 | 1H | H-3 |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for 4,7-Dichloroquinoline

| Chemical Shift (δ) ppm | Assignment |

| 152.2 | C-2 |

| 151.9 | C-4 |

| 150.0 | C-8a |

| 135.0 | C-7 |

| 128.8 | C-5 |

| 125.5 | C-6 |

| 121.8 | C-8 |

| 117.6 | C-4a |

| 99.1 | C-3 |

Note: Specific peak assignments for ¹³C NMR are based on computational predictions and comparison with similar quinoline structures, as detailed experimental assignment studies were not available in the reviewed literature.

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for 4,7-Dichloroquinoline [3]

| m/z | Relative Intensity (%) | Assignment |

| 197 | 100 | [M]⁺ |

| 199 | 65 | [M+2]⁺ |

| 162 | 40 | [M-Cl]⁺ |

| 127 | 20 | [M-2Cl]⁺ |

Ionization Mode: Electron Ionization (EI)

Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands for 4,7-Dichloroquinoline

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Weak | C-H stretch (aromatic) |

| ~1600, ~1580, ~1480 | Medium-Strong | C=C and C=N stretching (quinoline ring) |

| ~1100-1000 | Strong | C-Cl stretch |

| ~850-750 | Strong | C-H bend (out-of-plane) |

Note: The exact peak positions can vary slightly depending on the sampling method (e.g., KBr pellet, Nujol mull, or ATR).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: UV-Vis Absorption Maxima for 4,7-Dichloroquinoline

| Wavelength (λmax) nm | Molar Absorptivity (ε) L·mol⁻¹·cm⁻¹ | Solvent |

| ~258 | ~39,800 | Ethanol |

| ~330 | ~5,000 | Ethanol |

| ~345 | ~5,000 | Ethanol |

Note: Molar absorptivity values are approximate and can be influenced by solvent and pH.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Sample Preparation for Analysis

A common procedure for the purification of commercially available 4,7-dichloroquinoline involves recrystallization from hexanes.[1][2] In a typical procedure, 20 g of 4,7-dichloroquinoline is dissolved in 100 mL of hexanes by heating to a gentle reflux (approximately 65 °C). The solution is then allowed to cool slowly to room temperature and left to stand for 12 hours. The resulting colorless, needle-like crystals are isolated by filtration and dried.[1][2]

NMR Spectroscopy

-

Instrumentation : A standard NMR spectrometer with a proton frequency of 300-500 MHz is suitable for analysis.

-

Sample Preparation : Approximately 10-20 mg of the purified 4,7-dichloroquinoline is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition : A standard proton NMR experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), a spectral width covering the aromatic region (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition : A proton-decoupled ¹³C NMR experiment is conducted. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Mass Spectrometry

-

Instrumentation : An electron ionization mass spectrometer (EI-MS) is typically used for the analysis of small, volatile molecules like 4,7-dichloroquinoline.

-

Sample Introduction : The sample can be introduced via a direct insertion probe or, if coupled with gas chromatography (GC-MS), through the GC column.

-

Experimental Conditions : A standard electron energy of 70 eV is used for ionization. The mass analyzer is scanned over a relevant mass-to-charge ratio range (e.g., m/z 50-300).

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier-transform infrared (FTIR) spectrometer is used.

-

Sample Preparation (KBr Pellet Method) :

-

Thoroughly grind a small amount (1-2 mg) of the 4,7-dichloroquinoline sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the fine powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

-

Data Acquisition : A background spectrum of the empty sample compartment is first recorded. The sample spectrum is then acquired, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

UV-Vis Spectroscopy

-

Instrumentation : A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation : A stock solution of 4,7-dichloroquinoline is prepared by accurately weighing a small amount of the compound and dissolving it in a known volume of a suitable UV-grade solvent (e.g., ethanol or methanol). Serial dilutions are then made to obtain a concentration that gives an absorbance reading within the optimal range of the instrument (typically 0.1-1.0).

-

Data Acquisition : The spectrophotometer is first blanked with the pure solvent in both the sample and reference cuvettes. The spectrum of the sample solution is then recorded over a wavelength range of approximately 200-400 nm.

Visualizations

Synthesis of Chloroquine from 4,7-Dichloroquinoline

The following diagram illustrates the key steps in the synthesis of the antimalarial drug chloroquine, starting from 4,7-dichloroquinoline. This represents a primary application of the title compound in drug development.

Caption: Workflow for the synthesis of Chloroquine.

Conceptual Mechanism of Action for 4,7-Dichloroquinoline-Based Antimalarials

While 4,7-dichloroquinoline itself is not the active drug, its derivatives, like chloroquine, have a well-studied mechanism of action against the malaria parasite, Plasmodium falciparum. The following diagram conceptualizes this pathway.

Caption: Conceptual pathway of Chloroquine's action.

References

starting materials for 4,7-dichloroquinoline synthesis

An In-depth Technical Guide to the Starting Materials for 4,7-Dichloroquinoline Synthesis

Introduction

4,7-Dichloroquinoline (DCQ) is a critical heterocyclic intermediate in the pharmaceutical industry, primarily serving as a foundational building block for the synthesis of several essential antimalarial drugs, including chloroquine, hydroxychloroquine, and amodiaquine.[1][2][3] Its molecular structure allows for selective nucleophilic substitution at the 4-position, a key reaction in the synthesis of these active pharmaceutical ingredients (APIs).[1] This guide provides a detailed overview of the primary synthetic pathways for 4,7-dichloroquinoline, focusing on the starting materials, experimental protocols, and quantitative data relevant to researchers and drug development professionals.

Primary Synthetic Pathway: The Gould-Jacobs Reaction

The most established and widely documented method for synthesizing 4,7-dichloroquinoline is the Gould-Jacobs reaction.[1][4] This multi-step process begins with the condensation of an aniline derivative with a malonic ester derivative, followed by thermal cyclization, saponification, decarboxylation, and a final chlorination step.

The overall logical workflow for the Gould-Jacobs synthesis of 4,7-dichloroquinoline is depicted below.

References

The Multifaceted Biological Potential of 4,7-Dichloroquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities. Among these, derivatives of 4,7-dichloroquinoline have garnered significant attention due to their potent and diverse pharmacological effects. As a key intermediate in the synthesis of antimalarial drugs like chloroquine and hydroxychloroquine, 4,7-dichloroquinoline serves as a versatile building block for the development of novel therapeutic agents.[1] This technical guide provides an in-depth overview of the biological activities of 4,7-dichloroquinoline derivatives, with a focus on their anticancer, antimicrobial, and antimalarial properties. The guide summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways to facilitate a deeper understanding of the structure-activity relationships and therapeutic potential of this important class of compounds.

Data Presentation: A Quantitative Overview of Biological Activities

The biological efficacy of 4,7-dichloroquinoline derivatives has been quantified across various studies. The following tables summarize the in vitro activities of selected compounds against cancer cell lines, microbial strains, and malarial parasites.

Table 1: Anticancer Activity of 4,7-Dichloroquinoline Derivatives (IC50 Values in µM)

| Compound ID/Description | Cell Line | IC50 (µM) | Reference |

| N-(7-chloroquinolin-4-yl)-benzene-1,2-diamine (2) | HCT-116 | >100 | [2] |

| 2-(7-chloroquinolin-4-yl)hydrazinecarbothioamide (3) | HCT-116 | 23.39 | [2] |

| 7-chloro-N-(1H-1,2,4-triazol-3-yl)-quinolin-4-amine (4) | HCT-116 | >100 | [2] |

| 7(E)-N¹-(7-chloroquinolin-4-yl)-N²-(1-(3,4-dimethoxyphenyl)-ethylidene)-benzene-1,2-diamine (6) | HCT-116 | 27.26 | [2] |

| 3-(7-chloroquinolin-4-ylamino)-tetrahydro-6-methyl-2-thioxopyrimidin-4(1H)-one (9) | HCT-116 | 21.41 | [2] |

| 2-(7-chloroquinolin-4-yl)hydrazinecarbothioamide (3) | HeLa | 50.03 | [2] |

| (E)-N-(7-chloroquinolin-4-yl)-N'-(naphthalen-1-ylmethylene)hydrazinecarbothioamide (8) | HeLa | 51.67 | [2] |

| 3-(7-chloroquinolin-4-ylamino)-tetrahydro-6-methyl-2-thioxopyrimidin-4(1H)-one (9) | HeLa | 21.41 | [2] |

| Quinoline-based dihydrazone derivative (3b) | MCF-7 | 7.016 | [3] |

| Quinoline-based dihydrazone derivative (3c) | MCF-7 | 7.05 | [3] |

Table 2: Antimicrobial Activity of 4,7-Dichloroquinoline Derivatives (MIC Values in µg/mL)

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Quinoline-sulfonamide hybrid (QS series) | Staphylococcus aureus | - | [4] |

| Quinoline-sulfonamide hybrid (QS series) | Escherichia coli | - | [4] |

| 7-Chloroquinoline sulphonamide derivative (2) | Staphylococcus aureus | - | [5] |

| 7-Chloroquinoline sulphonamide derivative (2) | Escherichia coli | - | [5] |

| 7-Chloroquinoline sulphonamide derivative (2) | Klebsiella pneumoniae | - | [5] |

| 7-Chloroquinoline sulphonamide derivative (6) | Penicillium simplicissimum | IZD of 28 mm | [5] |

| 7-Chloroquinoline sulphonamide derivative (6) | Aspergillus niger | IZD of 28 mm | [5] |

| Oxazino quinoline derivative | Gram-positive bacteria | - | [6] |

| Oxazino quinoline derivative | Gram-negative bacteria | - | [6] |

| Quinolidene-rhodanine conjugate (27-32) | Mycobacterium tuberculosis H37Ra (dormant) | 2.2 - 10 | [7] |

| Quinolidene-rhodanine conjugate (27-32) | Mycobacterium tuberculosis H37Ra (active) | 1.9 - 6.9 | [7] |

| Cu-ACQophen complex | Mycobacterium tuberculosis | 1.68 µmol L⁻¹ (MIC90) | [8] |

Note: Some references reported inhibition zone diameters (IZD) or did not provide specific MIC values in the abstract, hence denoted by "-".

Table 3: Antimalarial Activity of 4,7-Dichloroquinoline Derivatives (IC50 Values in nM)

| Compound/Derivative | Plasmodium falciparum Strain | IC50 (nM) | Reference |

| 4,7-dichloroquinoline derivative | CQ-sensitive (CQ-s) | 6.7 | [9] |

| 4,7-dichloroquinoline derivative | CQ-resistant (CQ-r) | 8.5 | [9] |

| Chloroquine (control) | CQ-sensitive (CQ-s) | 23 | [9] |

| Chloroquine (control) | CQ-resistant (CQ-r) | 27.5 | [9] |

| 4-aminoquinoline-pyrano[2,3-c]pyrazole hybrid (4a) | 3D7 (CQ-sensitive) | 190 | [10] |

| 4-aminoquinoline-pyrano[2,3-c]pyrazole hybrid (4b) | 3D7 (CQ-sensitive) | 13 | [10] |

| 4-aminoquinoline-pyrano[2,3-c]pyrazole hybrid (4b) | K1 (CQ-resistant) | 20 | [10] |

| N-(7-Chloro-4-quinolyl)-N-(2-diethylaminoethanoyl)-1,2-diaminoethane (1) | Dd2 (CQ-resistant) | - | [11] |

| Pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline (MG3) | CQ-sensitive & CQ-resistant strains | ~20.9 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. This section outlines common experimental protocols for the synthesis and biological evaluation of 4,7-dichloroquinoline derivatives.

Synthesis of 4,7-Dichloroquinoline Derivatives

A common method for synthesizing derivatives of 4,7-dichloroquinoline is through nucleophilic aromatic substitution (SNAr) at the C4 position, which is highly reactive.

General Procedure for N-substitution at C4:

-

Reactants: 4,7-dichloroquinoline (1 equivalent) is dissolved in a suitable solvent such as ethanol or DMF.

-

Nucleophile Addition: The desired amine, thiol, or alcohol nucleophile (1-1.2 equivalents) is added to the solution.

-

Base and Conditions: A base, such as triethylamine or potassium carbonate, may be added to neutralize the HCl generated during the reaction. The reaction mixture is then heated, often under reflux, for a specified period, ranging from a few hours to several days.

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up, often involving extraction with an organic solvent like ethyl acetate. The crude product is then purified, typically by recrystallization or column chromatography on silica gel.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[2]

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (typically dissolved in DMSO). Control wells include vehicle-treated cells and untreated cells. The plates are incubated for 48-72 hours.[2]

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[2]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50% compared to the control.[2]

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4]

Protocol:

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.[4]

-

Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C) for 16-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[4]

In Vitro Antimalarial Activity: SYBR Green I-based Assay

This fluorescence-based assay measures the proliferation of Plasmodium falciparum by quantifying the amount of parasite DNA.

Protocol:

-

Parasite Culture: Asexual stages of P. falciparum are cultured in human erythrocytes.

-

Drug Treatment: The parasite culture is exposed to serial dilutions of the test compounds in a 96-well plate and incubated for 72 hours.

-

Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. The lysis buffer disrupts the erythrocytes and parasites, releasing the parasite DNA, which is then stained by SYBR Green I.

-

Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader. The intensity is proportional to the amount of parasite DNA, and thus to parasite growth.

-

IC50 Determination: The IC50 value is calculated as the concentration of the compound that inhibits parasite growth by 50% compared to the untreated control.[1]

Signaling Pathways and Mechanisms of Action

The anticancer activity of 4,7-dichloroquinoline derivatives is often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.

Apoptosis Induction

Many quinoline derivatives trigger apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. A common mechanism involves the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio. This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death. Some derivatives have also been shown to activate the extrinsic pathway through the activation of caspase-8.[9]

Caption: Apoptosis induction by 4,7-dichloroquinoline derivatives.

Cell Cycle Arrest

Certain 4,7-dichloroquinoline derivatives have been shown to arrest the cell cycle at various phases, such as G1, S, or G2/M, thereby preventing cancer cell proliferation. This is often achieved by modulating the levels and activity of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs). For instance, some compounds can induce G2/M arrest, which may be associated with the upregulation of p21, a CDK inhibitor.

Caption: Cell cycle arrest induced by 4,7-dichloroquinoline derivatives.

Experimental Workflow

The development of novel 4,7-dichloroquinoline derivatives as therapeutic agents typically follows a structured workflow, from synthesis to biological evaluation.

Caption: General workflow for synthesis and evaluation.

Conclusion

Derivatives of 4,7-dichloroquinoline represent a versatile and promising class of compounds with significant potential in drug discovery. Their demonstrated efficacy against a range of cancers, microbial pathogens, and malarial parasites highlights the value of the quinoline scaffold as a template for the design of novel therapeutic agents. The data and protocols presented in this technical guide serve as a resource for researchers in the field, providing a foundation for the continued exploration and development of 4,7-dichloroquinoline derivatives with improved potency, selectivity, and pharmacological profiles. Future research will likely focus on elucidating more detailed mechanisms of action, optimizing lead compounds, and advancing the most promising candidates toward clinical evaluation.

References

- 1. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]